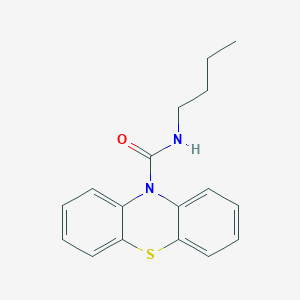
N-butyl-10H-phenothiazine-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-10H-phenothiazine-10-carboxamide, also known as butaperazine, is a phenothiazine derivative that has been widely used in scientific research. It is a potent inhibitor of dopamine receptors and has been studied for its potential therapeutic effects on various neurological and psychiatric disorders.
Wirkmechanismus
Butaperazine exerts its pharmacological effects by blocking dopamine receptors in the brain. Specifically, it acts as an antagonist at D2 dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. By blocking these receptors, N-butyl-10H-phenothiazine-10-carboxamide reduces the activity of dopamine in the brain, which can help to alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-10H-phenothiazine-10-carboxamide are primarily related to its effects on dopamine receptors. By blocking these receptors, N-butyl-10H-phenothiazine-10-carboxamide can reduce the activity of dopamine in the brain, which can lead to a range of effects on mood, behavior, and cognition. Other effects of N-butyl-10H-phenothiazine-10-carboxamide may include sedation, anticholinergic effects, and cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-butyl-10H-phenothiazine-10-carboxamide in lab experiments is its potent and selective inhibition of dopamine receptors. This makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one limitation of using N-butyl-10H-phenothiazine-10-carboxamide is its potential for off-target effects, such as sedation and anticholinergic effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-butyl-10H-phenothiazine-10-carboxamide. One potential direction is the development of more selective dopamine receptor antagonists that can be used to study specific subtypes of dopamine receptors. Another direction is the investigation of the potential therapeutic effects of N-butyl-10H-phenothiazine-10-carboxamide in combination with other drugs, such as antidepressants or mood stabilizers. Finally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-butyl-10H-phenothiazine-10-carboxamide, which may provide insights into the pathophysiology of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-butyl-10H-phenothiazine-10-carboxamide involves the reaction of N-butyl-10H-phenothiazine with phosgene to form N-butyl-10H-phenothiazine-10-carbonyl chloride, which is then reacted with ammonia to form N-butyl-10H-phenothiazine-10-carboxamide. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
Butaperazine has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and Tourette's syndrome. It has been shown to be a potent inhibitor of dopamine receptors, which are implicated in the pathophysiology of these disorders. Butaperazine has also been studied for its potential use as an antipsychotic drug.
Eigenschaften
Produktname |
N-butyl-10H-phenothiazine-10-carboxamide |
|---|---|
Molekularformel |
C17H18N2OS |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-butylphenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2OS/c1-2-3-12-18-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-11H,2-3,12H2,1H3,(H,18,20) |
InChI-Schlüssel |
FMCOEOVNUJVWGI-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Kanonische SMILES |
CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)
![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)

![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)

![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)